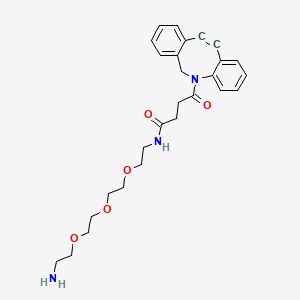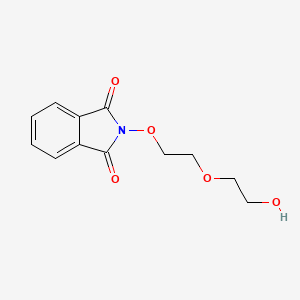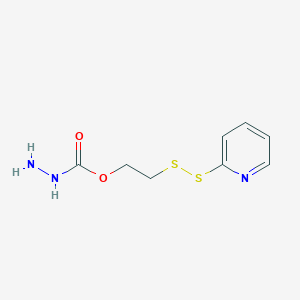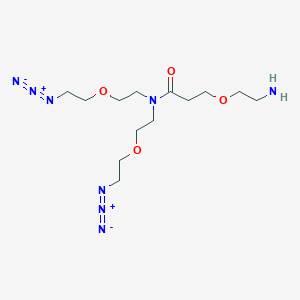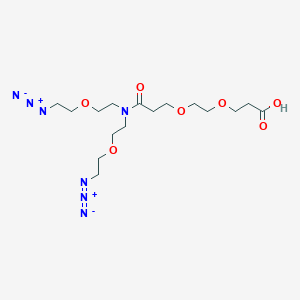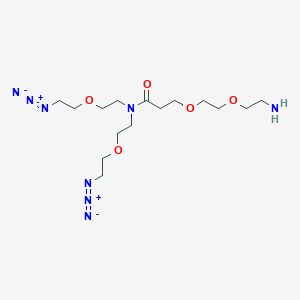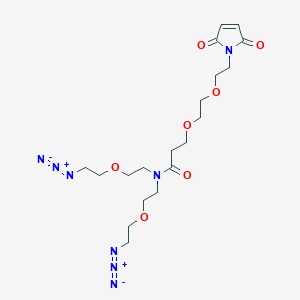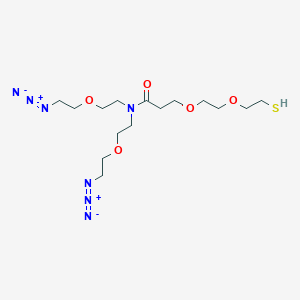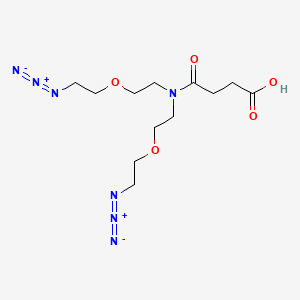
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid is a compound that features a combination of polyethylene glycol (PEG) chains and azide groups. This compound is particularly interesting due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of azide groups allows for click chemistry reactions, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid typically involves the reaction of PEGylated azides with butanoic acid derivatives. One common method includes the activation of the carboxylic acid group of butanoic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the reaction with PEGylated azides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reactions between azides and alkynes.
Substitution Reactions: Reagents such as triphenylphosphine can be used to reduce azides to amines.
Major Products Formed
Scientific Research Applications
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid primarily involves its ability to participate in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This property makes it an excellent candidate for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG3)-N-bis(PEG4-acid): Another PEGylated azide compound used for bioconjugation.
N-(Azido-PEG4)-N-bis(PEG4-acid): Similar structure with longer PEG chains, offering different solubility and reactivity properties.
Uniqueness
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid is unique due to its specific combination of PEG chains and azide groups, which provide a balance of solubility, reactivity, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where these properties are essential .
Properties
IUPAC Name |
4-[bis[2-(2-azidoethoxy)ethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O5/c13-17-15-3-7-23-9-5-19(11(20)1-2-12(21)22)6-10-24-8-4-16-18-14/h1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAVOCOEUMVOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116127.png)
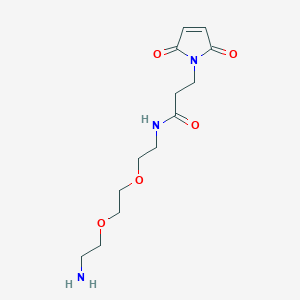
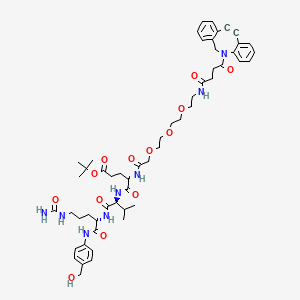
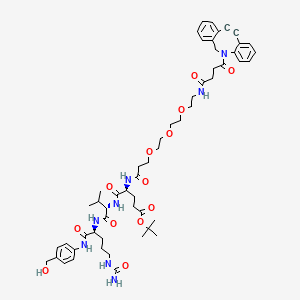
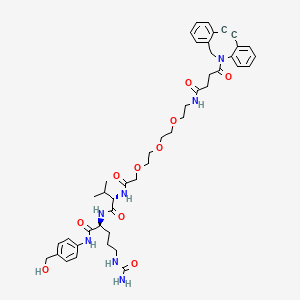
![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)
